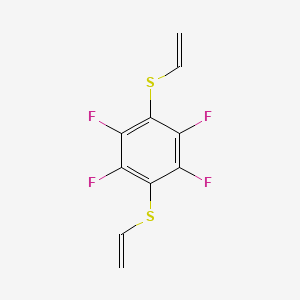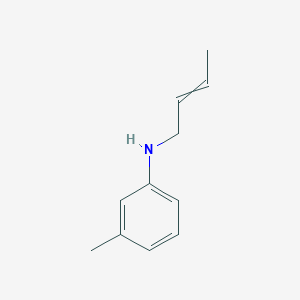![molecular formula C28H32Br2 B12563605 1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) CAS No. 189337-26-6](/img/structure/B12563605.png)
1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) is a chemical compound with the molecular formula C28H32Br2 It is characterized by the presence of bromomethylene groups attached to a 1,3-phenylene core, with tert-butylbenzene groups at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) typically involves the reaction of 1,3-phenylenebis(methylene)dibromide with 4-tert-butylbenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromomethylene groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes or markers.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) exerts its effects depends on the specific application. In chemical reactions, the bromomethylene groups act as reactive sites for nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, influencing pathways and processes at the cellular level.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene): Similar structure but with a 1,4-phenylene core.
1,1’-[1,3-Phenylenebis(methylene)]bis(4-tert-butylbenzene): Lacks the bromine atoms in the bromomethylene groups.
Uniqueness
1,1’-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene) is unique due to the presence of bromomethylene groups, which provide specific reactivity and potential for diverse applications. The tert-butylbenzene groups also contribute to its stability and solubility in various solvents.
Properties
CAS No. |
189337-26-6 |
|---|---|
Molecular Formula |
C28H32Br2 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
1,3-bis[bromo-(4-tert-butylphenyl)methyl]benzene |
InChI |
InChI=1S/C28H32Br2/c1-27(2,3)23-14-10-19(11-15-23)25(29)21-8-7-9-22(18-21)26(30)20-12-16-24(17-13-20)28(4,5)6/h7-18,25-26H,1-6H3 |
InChI Key |
ZYTIDIFBRKMWSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC(=CC=C2)C(C3=CC=C(C=C3)C(C)(C)C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
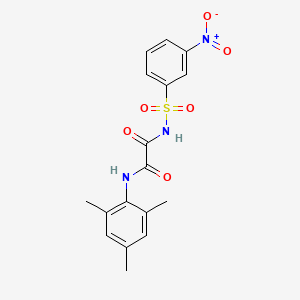
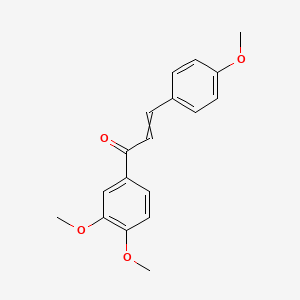
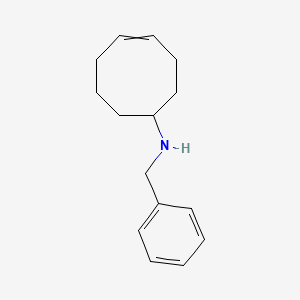
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)
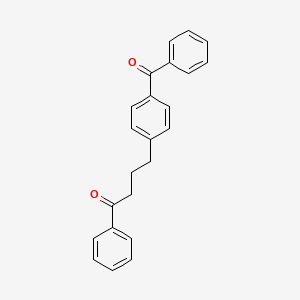
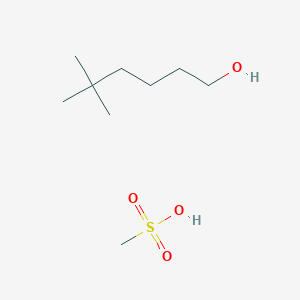
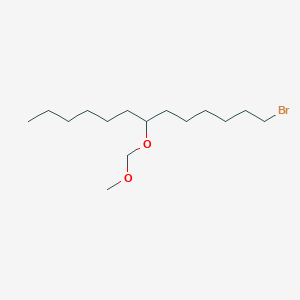
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
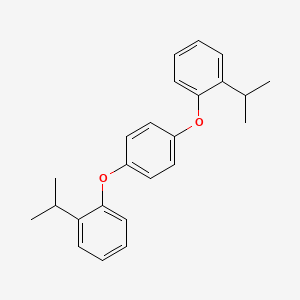
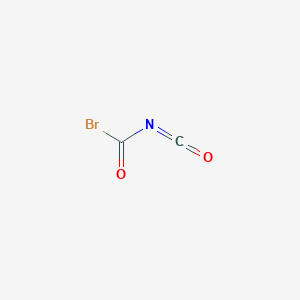
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
